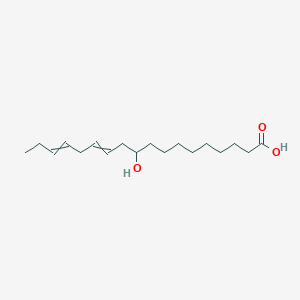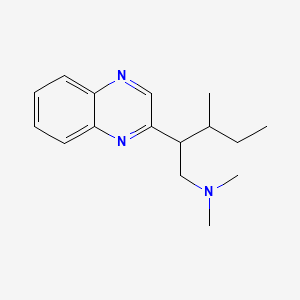
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxalines, including 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline, typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with a suitable diketone under acidic or basic conditions . The reaction can be carried out in various solvents, such as ethanol, methanol, or acetic acid, and often requires heating to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
Industrial production of quinoxalines may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and scalability. The choice of starting materials and reaction parameters can vary depending on the specific quinoxaline derivative being synthesized .
Chemical Reactions Analysis
Types of Reactions
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6,7-Dimethoxyquinoxaline: A derivative with methoxy groups at positions 6 and 7.
Uniqueness
2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the sec-butyl and dimethylamino groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
33098-27-0 |
|---|---|
Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N,N,3-trimethyl-2-quinoxalin-2-ylpentan-1-amine |
InChI |
InChI=1S/C16H23N3/c1-5-12(2)13(11-19(3)4)16-10-17-14-8-6-7-9-15(14)18-16/h6-10,12-13H,5,11H2,1-4H3 |
InChI Key |
YSBHCFOODLKYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)C1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


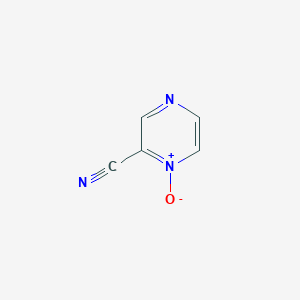
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
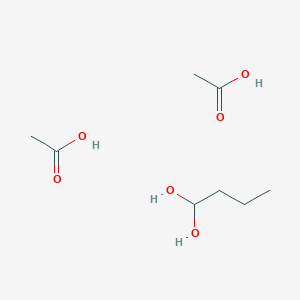
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
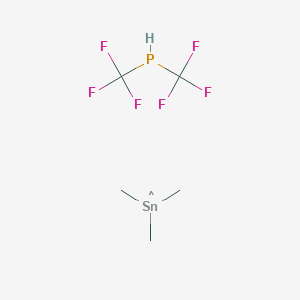
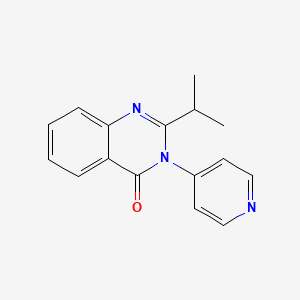
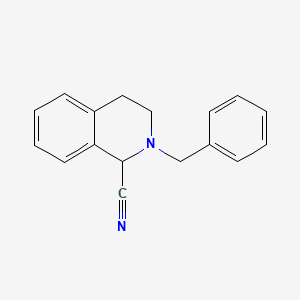

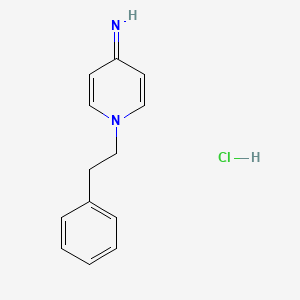
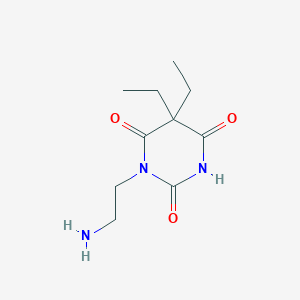
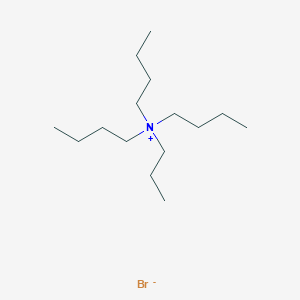
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
